molecular formula C30H27NO9 B1239765 Lamellarin T CAS No. 189083-78-1

Lamellarin T

Cat. No.: B1239765
CAS No.: 189083-78-1
M. Wt: 545.5 g/mol
InChI Key: NKDLSUHQYRACEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lamellarin T is a natural product found in Lamellaria latens and Lamellaria with data available.

Scientific Research Applications

Topoisomerase I Inhibition

Lamellarin derivatives exhibit significant potential as topoisomerase I (Top1) inhibitors. Molecular dynamics simulations reveal that specific hydroxyl groups in lamellarin can engage in hydrogen-bonding interactions with DNA-Top1 complexes, stabilizing Top1 cleavage at specific DNA sites. This suggests a mechanism by which lamellarin derivatives exert their anticancer effects (Marco et al., 2005).

Protein Kinase Inhibition

Lamellarins demonstrate inhibitory effects on several protein kinases relevant to cancer, such as cyclin-dependent kinases and glycogen synthase kinase-3. This inhibition correlates with their ability to induce apoptotic cell death in cancer cells. The structure/activity relationships suggest pathways for optimizing lamellarins as kinase inhibitors (Baunbæk et al., 2008).

Mitochondrial Targeting and Apoptosis Induction

Direct Mitochondrial Targeting

Lamellarin D acts on cancer cell mitochondria to induce apoptosis, independent of its topoisomerase I inhibition activity. It promotes early disruption of the mitochondrial transmembrane potential and induces mitochondrial swelling and cytochrome c leakage, leading to apoptosis. This effect is more pronounced in cancer cell mitochondria compared to non-tumor cells, indicating its specificity and potential in targeting chemoresistant cancer cells (Kluza et al., 2006).

Structural and Synthetic Insights

Synthetic Methods and SAR

Extensive efforts have been devoted to creating novel structures and improving synthetic methods for lamellarins. The studies explore synthetic strategies, structure–activity relationships (SAR), and mechanisms of biological action, particularly in the context of anti-tumor activity. These insights are crucial for advancing lamellarins as therapeutic agents (Pla et al., 2011).

Properties

CAS No.

189083-78-1

Molecular Formula

C30H27NO9

Molecular Weight

545.5 g/mol

IUPAC Name

7-hydroxy-12-(3-hydroxy-4-methoxyphenyl)-8,16,17,18-tetramethoxy-4-oxa-1-azapentacyclo[11.8.0.02,11.05,10.014,19]henicosa-2(11),5,7,9,12,14,16,18-octaen-3-one

InChI

InChI=1S/C30H27NO9/c1-35-20-7-6-14(10-18(20)32)24-25-17-12-22(36-2)19(33)13-21(17)40-30(34)27(25)31-9-8-15-16(26(24)31)11-23(37-3)29(39-5)28(15)38-4/h6-7,10-13,32-33H,8-9H2,1-5H3

InChI Key

NKDLSUHQYRACEX-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C2=C3C4=CC(=C(C(=C4CCN3C5=C2C6=CC(=C(C=C6OC5=O)O)OC)OC)OC)OC)O

Canonical SMILES

COC1=C(C=C(C=C1)C2=C3C4=CC(=C(C(=C4CCN3C5=C2C6=CC(=C(C=C6OC5=O)O)OC)OC)OC)OC)O

189083-78-1

Synonyms

lamellarin T

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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